The compound (2Z)-3-(3-chloro-4-methoxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile is an organic compound characterized by its unique structure and functional groups. It contains both aromatic and aliphatic components, making it a member of the broader class of organic compounds. The compound can be classified as an aromatic nitrile, due to the presence of a cyano group () attached to a propene backbone, which is further substituted with aromatic rings.
This compound is synthesized through organic reactions involving substituted benzene derivatives and nitriles. The presence of chlorine and methoxy groups on the aromatic rings indicates its potential for specific reactivity and biological activity.
Based on its structure, this compound falls under the category of organic compounds, specifically within the subcategories of aromatic compounds due to the benzene rings, and nitriles due to the cyano group. It can also be classified based on its functional groups as a substituted alkenyl nitrile.
The synthesis of (2Z)-3-(3-chloro-4-methoxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile typically involves several steps, including:
The reactions may require specific conditions such as temperature control, catalysts (e.g., Lewis acids), and solvents that favor nucleophilic attack. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The compound may participate in various chemical reactions including:
Reactions are typically conducted under controlled conditions to prevent side reactions, using solvents that stabilize intermediates. Kinetics and thermodynamics are important considerations for optimizing yields.
The mechanism of action for this compound in biological systems may involve:
Research into similar compounds has shown that modifications in substitution patterns can significantly affect pharmacological profiles, indicating that this compound could have specific therapeutic applications.
This compound has potential applications in various fields:
The construction of the propene backbone employs Claisen-Schmidt condensation between 3-chloro-4-methoxybenzaldehyde and 4-methylacetophenone as a pivotal step. This reaction exhibits high regioselectivity under base-catalyzed conditions (e.g., NaOH/ethanol), forming the α,β-unsaturated ketone intermediate with exclusive trans-configuration at the initial stage. The reaction proceeds via carbonyl activation of the aldehyde, followed by nucleophilic attack by the methylene carbon of the acetophenone derivative. Kinetic studies reveal that the electron-donating methoxy group at the para-position of the phenylacetone derivative increases nucleophilicity by +0.78 eV (HOMO energy), while the chlorine atom's ortho-position in the aldehyde component enhances electrophilicity through inductive effects .
Alternative methodologies include iron-catalyzed regioselective iodination for directed functionalization. Iron(III) chloride (2.5 mol%) with [BMIM]NTf₂ (7.5 mol%) activates N-iodosuccinimide (NIS) for para-selective iodination of 3-methoxyphenylethylamine precursors at 40°C, achieving >98% regioselectivity. This halogenated intermediate facilitates subsequent cross-coupling for backbone assembly [7]. Microwave-assisted synthesis (100°C, 20 min) enhances reaction efficiency, reducing typical condensation times from 12 hours to 35 minutes while maintaining >90% regiopurity [6].
Table 1: Regioselectivity in Propene Backbone Formation
Method | Catalyst System | Temperature | Regioselectivity | Yield |
---|---|---|---|---|
Base-catalyzed condensation | NaOH/Ethanol | 25°C | >95% trans | 82% |
Iron-mediated activation | FeCl₃/[BMIM]NTf₂ | 40°C | >98% para | 91% |
Microwave optimization | K₂CO₃/DMF | 100°C (microwave) | >99% trans | 88% |
Chlorination of the 4-methoxyphenyl precursor demonstrates ortho-directing dominance by the methoxy group (-OCH₃). Electrophilic aromatic substitution (EAS) using chlorine gas in acetic acid at 0–5°C achieves 85% yield of 3-chloro-4-methoxy intermediate, with the ortho:para ratio reaching 12:1 due to resonance donation from the methoxy group. Low-temperature operation (-10°C to 0°C) suppresses polychlorination byproducts, as confirmed by GC-MS analysis showing <3% dichloro impurities .
Lewis acid-assisted Friedel-Crafts alkylation introduces the 4-methylphenyl group using AlCl₃ (1.2 equiv.) in dichloromethane. The methyl substituent's activating effect (+0.43σ Hammett constant) enables complete conversion within 2 hours at 25°C. Computational modeling (DFT) confirms that chloro-methoxy substitution lowers the LUMO energy of the electrophile by 1.2 eV, accelerating addition kinetics by 3-fold compared to unsubstituted analogs [4].
Table 2: Substituent Effects in EAS Reactions
Electrophile | Directing Group | Lewis Acid | ortho:para Ratio | Reaction Rate (k, ×10⁻³ s⁻¹) |
---|---|---|---|---|
4-Methoxyphenyl | -OCH₃ | None | 8.5:1 | 1.2 |
3-Chloro-4-methoxyphenyl | -OCH₃/-Cl | AlCl₃ (1.2 eq) | 12.7:1 | 3.8 |
4-Methylphenyl | -CH₃ | FeCl₃ (0.5 eq) | 1.5:1 | 0.7 |
Cyanide installation employs Rosenmund-von Braun reaction on the brominated precursor, using CuCN (2.0 equiv.) in refluxing DMF (135°C, 8 hours). Kinetic studies reveal the reaction follows second-order kinetics (k₂ = 7.8 × 10⁻⁴ L·mol⁻¹·s⁻¹), with cyanide transfer occurring via a Cu(I)/Cu(III) catalytic cycle. Solvent polarity optimization demonstrates DMF > NMP > DMSO, with polar aprotic solvents stabilizing the transition state by 12.5 kJ/mol (ΔG‡) compared to toluene .
Nucleophilic addition-elimination with KCN (1.5 equiv.) in ethanol/water (4:1) at 80°C provides a lower-cost alternative, though requiring stoichiometric KI to activate the halide. Catalyst screening shows that 15-crown-5 ether (10 mol%) enhances yield from 68% to 89% by coordinating K⁺ and increasing cyanide nucleophilicity. Electrochemical analysis (cyclic voltammetry) confirms the nitrile group's reduction potential at -1.42 V vs. SCE, indicating stability under physiological conditions .
Table 3: Cyanidation Methods Comparison
Method | Reagent | Solvent | Temperature | Time (h) | Yield |
---|---|---|---|---|---|
Rosenmund-von Braun | CuCN (2.0 eq) | DMF | 135°C | 8 | 92% |
Nucleophilic substitution | KCN/KI (1.5:1 eq) | Ethanol/H₂O (4:1) | 80°C | 12 | 89% |
Phase-transfer catalysis | NaCN/18-crown-6 | Toluene/H₂O | 90°C | 6 | 78% |
The thermodynamically less stable Z-isomer is preserved through kinetically controlled crystallization. Selective precipitation from ethyl acetate/hexane (1:5) at -20°C yields >99% Z-purity, leveraging the compound's enhanced dipole moment (4.2 D vs. 1.8 D for E-isomer) that promotes ordered crystal packing. DFT calculations (B3LYP/6-31G) confirm the *Z-isomer is 9.3 kJ/mol higher in energy than the E-counterpart, necessitating low-temperature protocols (<40°C) during synthesis to prevent isomerization [6].
Geometric constraints in intramolecular cyclization precursors enforce Z-configuration. For example, microwave-assisted synthesis (150 W, 100°C) of α,β-unsaturated nitriles using ortho-substituted arylacetonitriles yields 95% Z-selectivity due to steric hindrance from the 3-chloro substituent. Solvent screening reveals aprotic media (acetonitrile, THF) favor Z-isomer retention (>20:1 Z:E ratio) by reducing proton exchange rates that catalyze isomerization [6] [7].
Table 4: Z-Isomer Purity Under Different Conditions
Synthetic Approach | Solvent | Temperature | Z:E Ratio | Isomerization Half-life (h) |
---|---|---|---|---|
Standard condensation | Ethanol | 78°C | 3:1 | 2.5 |
Low-temperature crystallization | Ethyl acetate/hexane | -20°C | >99:1 | >500 |
Microwave irradiation | Acetonitrile | 100°C | 20:1 | 48 |
Biphasic solvent systems (toluene/water) with phase-transfer catalysts (Aliquat 336, 5 mol%) enable kilogram-scale cyanidation at 90°C with 88% yield and reduced CuCN loading (1.2 equiv.). Catalyst recycling studies confirm consistent efficiency (>85% yield) over five batches. Lewis acid screening identifies ZnCl₂ (0.3 equiv.) as optimal for Claisen-Schmidt condensation, providing 94% conversion in 2 hours with minimal water sensitivity [7] .
Copper(I)/DMEDA complexes (10 mol%) in THF facilitate one-pot iodination-cyclization at 40°C, achieving 93% yield of advanced intermediates. Solvent selection critically impacts stereoselectivity: ethereal solvents (THF, 2-MeTHF) outperform DMF in Z-retention (ratios of 25:1 vs. 8:1) due to reduced Brønsted acidity. Continuous flow reactors with immobilized FeCl₃ catalysts (on silica) enhance sustainability, decreasing reaction times from 5 hours to 12 minutes and reducing solvent consumption by 80% [4] [7].
Table 5: Solvent/Catalyst Performance in Scalable Synthesis
Reaction Step | Optimal System | Scale | Cycle Time | Purity |
---|---|---|---|---|
Propene backbone formation | ZnCl₂/THF (0.3 eq) | 5 kg | 2 h | 98.5% |
Cyanidation | CuCN/Aliquat 336/toluene-H₂O | 10 kg | 8 h | 97.2% |
One-pot cyclization | CuI/DMEDA/2-MeTHF (10 mol%) | 3 kg | 5 h | 99.1% |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3